BenchChemオンラインストアへようこそ!

Ginsenoside Rg3

Anticancer Cytotoxicity Apoptosis

Ginsenoside Rg3 is a rare dammarane-type triterpenoid saponin with quantifiably superior antiproliferative activity vs. major ginsenosides (IC50 161.1–264.6 μM in lung adenocarcinoma; Rb1, Rg1 inactive). CRITICAL: The 20(S) and 20(R) epimers are functionally divergent—20(R) inhibits angiogenesis (HUVEC IC50 10 nM), while 20(S) promotes it. For ion channel modulation, only 20(S)-Rg3 is active. For P-glycoprotein-mediated MDR reversal, 20(S)-Rg3 outperforms both 20(R)-Rg3 and deglycosylated metabolites. Substituting epimers or using major ginsenosides introduces unacceptable experimental variability. Specify stereoisomer at procurement.

Molecular Formula C42H72O13
Molecular Weight 785 g/mol
CAS No. 11019-45-7
Cat. No. B168629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rg3
CAS11019-45-7
Synonyms20(R)-ginsenoside Rg(3)
20(S)-ginsenoside Rg(3)
20s-ginsenoside rg3
3-O-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranosyldammar-24-ene-3beta,12beta,20s-triol
beta-D-glucopyranoside, (3beta,12beta)-12,20-dihydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-
ginsenoside 20-rg3
ginsenoside Rg(3)
ginsenoside Rg3
ginsenoside rg3, (+)-
ginsenoside rg3, (s)-
s-ginsenoside rg3
Molecular FormulaC42H72O13
Molecular Weight785 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C
InChIInChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
InChIKeyRWXIFXNRCLMQCD-JBVRGBGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Rg3 (CAS 11019-45-7) Scientific Procurement Guide: Comparative Evidence for Research Selection


Ginsenoside Rg3 (CAS 11019-45-7) is a dammarane-type triterpenoid saponin predominantly found in heat-processed ginseng products, particularly red ginseng and steamed Panax species, where it is formed through thermal deglycosylation of major ginsenosides [1]. Unlike the abundant but weakly active major ginsenosides Rb1 and Rg1, Rg3 is a rare, low-molecular-weight protopanaxadiol-type compound that exhibits quantifiably superior antiproliferative, antiangiogenic, and multidrug resistance reversal activities across multiple preclinical cancer models [2]. The compound exists as two stereoisomeric epimers—20(S)-Rg3 and 20(R)-Rg3—which demonstrate marked functional divergence in biological assays, a critical consideration for experimental reproducibility and procurement decisions [3].

Why Generic Ginsenoside Rg3 Substitution Is Not Advisable: Stereoisomer-Dependent Efficacy and Functional Divergence


Substituting one ginsenoside for another or treating Rg3 stereoisomers as interchangeable entities introduces unacceptable experimental variability. Unlike major ginsenosides Rb1 and Rg1, which exhibit weak or negligible antiproliferative effects, Rg3 is one of the few ginsenosides demonstrating robust cytotoxic activity across multiple cancer cell lines . More critically, the two epimers of Rg3—20(S)-Rg3 and 20(R)-Rg3—display diametrically opposed angiogenic activities, with 20(S)-Rg3 promoting angiogenesis and 20(R)-Rg3 inhibiting it at comparable concentrations [1]. In voltage-dependent ion channel modulation, 20(S)-Rg3 is active while 20(R)-Rg3 is functionally inert [2]. Even among structurally similar metabolites, anti-proliferative potency varies by orders of magnitude, with deglycosylated metabolites such as Rh2 and PPD exhibiting substantially different IC50 values than the parent Rg3 [3]. These quantitative functional divergences preclude any assumption of bioequivalence and necessitate compound-specific, isomer-specific procurement.

Ginsenoside Rg3 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


Rg3 vs. Major Ginsenosides: Antiproliferative Activity in Colorectal Cancer Cells

In direct head-to-head comparisons using SW-480 human colorectal cancer cells, only ginsenoside Rg3 exhibited significant antiproliferative activity among tested ginsenosides, while the major ginsenosides Rg1 and Rb1 showed negligible effects [1]. The IC50 of steamed Panax notoginseng extract (enriched in Rg3) against SW-480 cells was 123.7 μg/mL after 4 hours of steaming at 120°C, compared to 259.2 μg/mL for 1-hour steamed extract, demonstrating a direct correlation between Rg3 content and anticancer activity [1]. This differential activity underscores why Rg3—rather than the more abundant but functionally inert Rb1 or Rg1—is the appropriate selection for anticancer research applications.

Anticancer Cytotoxicity Apoptosis

Rg3 vs. Five Ginsenosides: Cytotoxic Activity in Human Lung Adenocarcinoma

In a bioactivity-guided fractionation study of Korean Red Ginseng, six isolated ginsenosides (Rb1, Rb2, Rc, Rd, Rg1, and Rg3) were directly compared for cytotoxic activity against human lung adenocarcinoma cell lines. Ginsenoside Rg3 exhibited the most potent cytotoxic activity across all tested lung cancer cell lines, with IC50 values ranging from 161.1 μM to 264.6 μM [1]. The other five ginsenosides demonstrated weaker or negligible activity in the same panel of cell lines, establishing Rg3 as the primary cytotoxic constituent among the isolated compounds [1].

Lung Cancer Cytotoxicity Caspase-Independent Apoptosis

20(S)-Rg3 vs. 20(R)-Rg3: Differential Angiogenic Activity via PPARγ Agonism

Stereoisomers of Rg3 exhibit functionally divergent angiogenic activities that fundamentally affect experimental interpretation. 20(S)-Rg3 promotes human endothelial cell proliferation, migration, and tube formation at micromolar concentrations, whereas 20(R)-Rg3 does not exhibit comparable pro-angiogenic effects [1]. In PPARγ reporter gene assays, 20(S)-Rg3 demonstrated agonist activity 10-fold higher than 20(R)-Rg3 [1]. Molecular modeling revealed that this differential activity arises from the ability of the chiral center in 20(S)-Rg3 to form a critical hydrogen bond with Tyr473 in the PPARγ ligand-binding domain—a structural interaction unavailable to the 20(R)-epimer [1].

Angiogenesis PPARγ Stereoisomer Differentiation

20(S)-Rg3 vs. 20(R)-Rg3: Ion Channel Modulation Stereospecificity

The stereospecificity of Rg3 action on ion channels is absolute for voltage-dependent channels. In Xenopus oocyte expression systems, 20(S)-Rg3 inhibited Ca²⁺, K⁺, and Na⁺ channel currents in a dose- and voltage-dependent manner, whereas 20(R)-Rg3 exhibited no inhibitory activity on these same voltage-dependent ion channels at equivalent concentrations [1]. Interestingly, both stereoisomers inhibited 5-HT3A and α3β4 nicotinic acetylcholine receptor channel currents, indicating that stereoselectivity is channel-type dependent [1]. The fact that only 20(S)-Rg3 is active on voltage-gated channels indicates that the hydroxyl group geometry of 20(S)-Rg3 enables better alignment with the hydroxyl acceptor group in the ion channel receptor region than that of 20(R)-Rg3 [1].

Ion Channels Electrophysiology Stereospecificity

20(S)-Rg3 vs. 20(R)-Rg3: P-Glycoprotein-Mediated Multidrug Resistance Reversal

In multidrug-resistant leukemia cells (CEM/VLB1000) overexpressing P-glycoprotein (P-gp), both Rg3 stereoisomers enhanced intracellular accumulation of the chemotherapeutic agent daunorubicin, but with differential potency. 20(S)-Rg3 (Rg3-S) exhibited greater potency in increasing intracellular daunorubicin accumulation than 20(R)-Rg3 (Rg3-R), and both glycosylated Rg3 stereoisomers were more effective than the deglycosylated aglycone PPD [1]. This stereochemistry-dependent modulation of P-gp-mediated drug efflux was quantified using a microfluidic single-cell biochip requiring less than 100 μg of compound [1]. In a separate study using drug-resistant KBV20C cells, Rg3 promoted accumulation of rhodamine 123 in a dose-dependent manner and competed with [³H]azidopine for P-gp binding, demonstrating direct competition with anticancer drugs for the P-gp binding site [2]. In vivo, Rg3 increased lifespan in mice implanted with doxorubicin-resistant murine leukemia P388 cells [2].

Multidrug Resistance P-Glycoprotein Chemosensitization

20(R)-Rg3 vs. Angiostatin: Antiangiogenic IC50 Benchmarking

20(R)-ginsenoside Rg3 demonstrates antiangiogenic potency comparable to established antiangiogenic agents. In human umbilical vein endothelial cell (HUVEC) proliferation assays using the Trypan blue exclusion method, 20(R)-Rg3 inhibited HUVEC proliferation with an IC50 of 10 nM [1]. At a concentration of 103 nM, the level of HUVEC inhibition by Rg3 was found to be comparable to the well-characterized antiangiogenic agent angiostatin [1]. Rg3 (1–10³ nM) also dose-dependently suppressed capillary tube formation on Matrigel both in the presence and absence of 20 ng/mL VEGF, and significantly attenuated VEGF-induced chemoinvasion and ex vivo microvascular sprouting in rat aortic ring assays [1].

Antiangiogenesis HUVEC VEGF

Ginsenoside Rg3 Research Applications: Evidence-Backed Scenarios for Procurement Decisions


Anticancer Screening in Lung Adenocarcinoma Models

When screening ginsenosides for cytotoxic activity against human lung adenocarcinoma, Rg3 should be prioritized over Rb1, Rb2, Rc, Rd, and Rg1. Direct comparative data show Rg3 exhibits IC50 values of 161.1–264.6 μM against lung cancer cell lines, making it the most cytotoxic among the six isolated ginsenosides from Korean Red Ginseng [1]. Procurement of Rg3 rather than the more abundant but weakly active major ginsenosides ensures measurable activity in lung cancer cytotoxicity assays.

Angiogenesis Studies Requiring PPARγ-Mediated Vascular Effects

For experiments investigating PPARγ-mediated angiogenesis, stereoisomer selection is critical. 20(S)-Rg3 exhibits 10-fold higher PPARγ agonist activity than 20(R)-Rg3 and promotes endothelial cell proliferation, migration, and tube formation, whereas 20(R)-Rg3 does not [2]. Researchers must specify and procure the correct stereoisomer based on the desired angiogenic outcome; 20(R)-Rg3 is the appropriate selection for antiangiogenic studies, as it inhibits HUVEC proliferation with an IC50 of 10 nM and demonstrates efficacy comparable to angiostatin at 103 nM [3].

Ion Channel Electrophysiology with Voltage-Gated Channels

Investigators studying voltage-gated Ca²⁺, K⁺, or Na⁺ channel modulation should procure 20(S)-Rg3 specifically, as 20(R)-Rg3 is functionally inactive on these channels [4]. The stereospecificity is absolute: only 20(S)-Rg3 inhibits voltage-gated ion channel currents in a dose- and voltage-dependent manner. Procurement of the incorrect stereoisomer will yield false-negative results and invalidate experimental conclusions in ion channel pharmacology studies.

Multidrug Resistance Reversal and Chemosensitization Research

For studies investigating P-glycoprotein-mediated multidrug resistance reversal, 20(S)-Rg3 demonstrates superior potency compared to 20(R)-Rg3 in enhancing intracellular accumulation of chemotherapeutic agents such as daunorubicin [5]. Additionally, Rg3 has been shown to compete directly with anticancer drugs for P-gp binding, increasing lifespan in doxorubicin-resistant murine leukemia models [6]. The glycosylated Rg3 molecule is more effective than its deglycosylated metabolite PPD for MDR reversal applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside Rg3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.